molecular formula C9H10N2OS2 B8406188 6-Ethoxy-2-benzothiazolesulfenamide

6-Ethoxy-2-benzothiazolesulfenamide

Cat. No.: B8406188
M. Wt: 226.3 g/mol
InChI Key: GHWHFERRHRDJER-UHFFFAOYSA-N
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Description

6-Ethoxy-2-benzothiazolesulfenamide is a benzothiazole derivative characterized by an ethoxy group (-OCH₂CH₃) at the 6-position and a sulfenamide (-S-NR₂) functional group at the 2-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen, widely utilized in industrial and pharmaceutical applications. Sulfenamides, in particular, are critical in rubber vulcanization as accelerators due to their controlled release of sulfur radicals, enhancing crosslinking efficiency .

Properties

Molecular Formula

C9H10N2OS2

Molecular Weight

226.3 g/mol

IUPAC Name

S-(6-ethoxy-1,3-benzothiazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C9H10N2OS2/c1-2-12-6-3-4-7-8(5-6)13-9(11-7)14-10/h3-5H,2,10H2,1H3

InChI Key

GHWHFERRHRDJER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SN

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

6-Ethoxy-2-benzothiazolesulfenamide is classified as a carbonic anhydrase inhibitor. It functions by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition leads to various physiological effects, making it useful in treating several medical conditions.

Therapeutic Applications

  • Glaucoma Treatment
    • Ethoxzolamide is primarily used in the management of glaucoma. It reduces intraocular pressure by decreasing the production of aqueous humor in the eye. Studies have shown that its ocular disposition and pharmacology have been investigated in normal albino rabbits, demonstrating effective concentration levels within ocular tissues following both intravenous and topical administration .
  • Diuretic Properties
    • The compound exhibits diuretic effects, which are beneficial for conditions requiring fluid management. It has been documented to act as a diuretic by promoting renal excretion of sodium and water, thus reducing blood volume and pressure .
  • Cardiac and Respiratory Effects
    • Ethoxzolamide has been noted for its cardiotonic properties and smooth muscle relaxant effects, contributing to its potential use in treating cardiovascular and respiratory conditions .

Case Studies

  • A study published in Experimental Eye Research highlighted the relationship between intraocular pressure reduction and the pharmacokinetics of ethoxzolamide. The researchers measured sequential concentrations of the drug in ocular tissues after administration, correlating these levels with intraocular pressure measurements taken via tonometry .
  • Another investigation into the compound's effects on pulmonary arterial smooth muscle indicated that ethoxzolamide could inhibit hypoxia-induced calcium responses independently of carbonic anhydrase inhibition, suggesting additional mechanisms at play that may benefit respiratory function .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Derivatives

A key structural distinction lies in the alkoxy substituent at the 6-position. For instance:

  • 6-Methoxy-2(3H)-benzothiazolone () features a methoxy group (-OCH₃) and a thiazolone (cyclic ketone) at the 2-position.
  • 6-Ethoxy-2-benzothiazolesulfenamide replaces the methoxy with ethoxy and substitutes the ketone with a sulfenamide.

Impact on Properties :

  • Reactivity : The sulfenamide group’s S-N bond offers distinct reactivity, enabling sulfur donation during vulcanization, whereas thiazolones may participate in condensation or nucleophilic reactions due to their ketone functionality.

Functional Group Comparison: Sulfenamide vs. Sulfonamide

Sulfonamides (e.g., 4-aminobenzenesulfonamide derivatives in ) feature a sulfonyl group (S=O₂) bonded to nitrogen, contrasting with sulfenamides’ single-bonded sulfur (S-N).

Property Sulfenamide (this compound) Sulfonamide (e.g., 4-Aminobenzenesulfonamides)
Chemical Stability Less stable; prone to thermal decomposition More stable due to resonance stabilization
Applications Rubber accelerators Pharmaceuticals (antibiotics, diuretics)
Solubility Lower aqueous solubility Higher solubility in polar solvents

Table 1: Comparative Analysis of Benzothiazole Derivatives

Compound Name Substituent Functional Group Key Applications Notable Properties
This compound 6-ethoxy Sulfenamide Rubber vulcanization High thermal reactivity
6-Methoxy-2(3H)-benzothiazolone 6-methoxy Thiazolone (ketone) Pharmaceuticals Polar, moderate solubility
4-Aminobenzenesulfonamide derivatives Variable (e.g., 5-methyl-thiadiazole) Sulfonamide Antibiotics High aqueous solubility

Key Observations:

  • Synthetic Flexibility : Ethoxy substitution broadens compatibility with hydrophobic systems, whereas methoxy derivatives may favor polar environments .
  • Functional Group Dynamics : Sulfenamides’ reactivity is advantageous in rubber chemistry but limits biomedical use, unlike sulfonamides’ stability and bioactivity .

Q & A

Basic: What is the standard synthetic route for 6-Ethoxy-2-benzothiazolesulfenamide, and what key reaction conditions must be controlled?

The synthesis of this compound (Ethoxzolamide) involves two critical steps:

Sulfenamide Formation : Reacting 6-ethoxybenzothiazole with sodium hypochlorite in the presence of sodium hydroxide and ammonia. This step requires precise pH control (alkaline conditions) to prevent premature oxidation or decomposition.

Oxidation : Treating the intermediate with potassium permanganate in acetone to yield the final product. Temperature control (reflux conditions) and solvent purity are critical to avoid over-oxidation or side reactions.
Reference : This method is derived from classical sulfonamide synthesis protocols .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH3_3 and δ ~4.0–4.2 ppm for OCH2_2) and benzothiazole backbone.
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}).
  • HPLC-MS : To assess purity and identify byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
    Note : Similar sulfonamide characterization methodologies are validated in studies on 2-fluoro-6-methoxybenzenesulfonamide .

Advanced: How can researchers optimize synthesis yield when encountering low yields due to byproduct formation?

Low yields often stem from competing reactions during sulfenamide formation. Optimization strategies include:

  • Reagent Stoichiometry : Adjusting sodium hypochlorite-to-amine ratios to minimize chlorinated byproducts.
  • Temperature Gradients : Implementing stepwise heating (e.g., 0°C → RT for initial mixing, then reflux for oxidation).
  • Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
    Comparative Insight : Alternative routes, such as using fluoroethanol in THF for analogous benzothiazole derivatives, highlight the importance of solvent selection .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : To model electron density maps and identify reactive sites (e.g., sulfonamide sulfur or benzothiazole nitrogen).
  • Molecular Dynamics (MD) Simulations : To study solvation effects and stability in aqueous/organic matrices.
  • Docking Studies : For assessing interactions with biological targets (e.g., carbonic anhydrase enzymes).
    Application : These methods align with studies on benzothiazole derivatives, such as Schiff base formation .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential ammonia release during synthesis.
  • Emergency Protocols : Immediate rinsing with water for skin contact (P302 + P352) and medical consultation if inhaled (P313) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from structural variations or assay conditions. Methodological approaches include:

  • Systematic Derivative Synthesis : Modifying substituents (e.g., aryl groups at position 6) to isolate structure-activity relationships (SAR) .
  • Standardized Assays : Replicating studies under controlled conditions (pH, temperature, cell lines) to minimize variability.
  • Meta-Analysis : Cross-referencing data with computational models to identify outliers or confounding factors.

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Flow Chemistry : Continuous flow reactors to improve heat/mass transfer and reduce batch inconsistencies.
  • In-line Analytics : Real-time HPLC monitoring to detect impurities early.
  • Green Chemistry : Solvent substitution (e.g., replacing acetone with cyclopentyl methyl ether) to enhance sustainability.

Basic: How should researchers validate the purity of this compound for in vitro studies?

  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Melting Point Consistency : Compare observed mp (literature range ~150–155°C) to detect solvates or polymorphs.
  • TLC/HPLC : Use silica gel plates (ethyl acetate/hexane) or gradient elution to ensure a single peak.

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